![molecular formula C12H21NO2 B568423 (3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one CAS No. 114550-53-7](/img/structure/B568423.png)
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one is a complex organic compound with a unique structure that includes an ethoxy group, a methyl group, and a fused bicyclic ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic ring system, introduction of the ethoxy group, and methylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
化学反応の分析
Types of Reactions
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic organic molecules with ethoxy and methyl groups, such as:
- Methylcyclohexane
- Cyclohexylmethane
Uniqueness
(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one is unique due to its specific stereochemistry and the presence of both an ethoxy group and a fused bicyclic ring system. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
特性
CAS番号 |
114550-53-7 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.305 |
IUPAC名 |
(3aS,8aR)-3a-ethoxy-1-methyl-3,5,6,7,8,8a-hexahydro-2H-cyclohepta[b]pyrrol-4-one |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12-8-9-13(2)10(12)6-4-5-7-11(12)14/h10H,3-9H2,1-2H3/t10-,12+/m1/s1 |
InChIキー |
RGQOCMDKCYBEIB-PWSUYJOCSA-N |
SMILES |
CCOC12CCN(C1CCCCC2=O)C |
同義語 |
Cyclohepta[b]pyrrol-4(1H)-one, 3a-ethoxyoctahydro-1-methyl-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


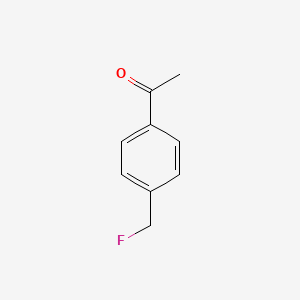
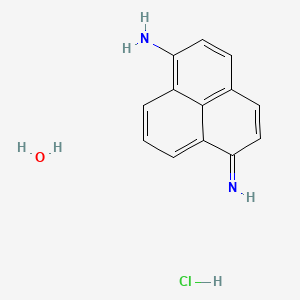

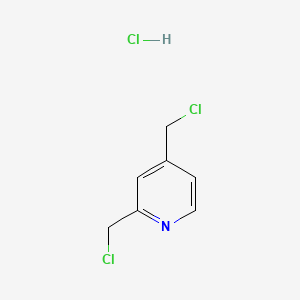
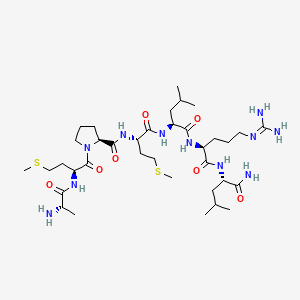
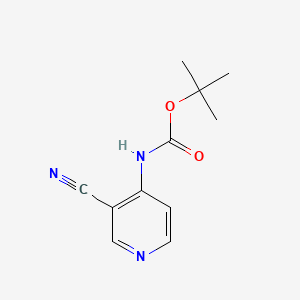
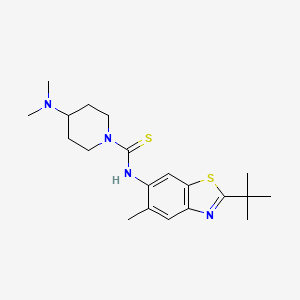

![1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine](/img/structure/B568354.png)
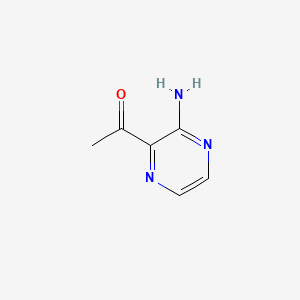
![(2S)-2-(5,5-dimethyloxolan-2-yl)-2-[(3S,4S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B568357.png)
![2H-Isoxazolo[4,5-f]isoindole](/img/structure/B568361.png)

